N-(4-isopropylphenyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide
Description
Properties
IUPAC Name |
3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-(4-propan-2-ylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-10(2)12-4-6-13(7-5-12)19-15(21)9-8-14-11(3)18-17(23)20-16(14)22/h4-7,10H,8-9H2,1-3H3,(H,19,21)(H2,18,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJCOJWKIUOYDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)CCC(=O)NC2=CC=C(C=C2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
N-(4-isopropylphenyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide has been identified as a selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel. This property makes it a candidate for the treatment of various pain conditions:
- Pain Management : The compound has shown efficacy in attenuating inflammatory and neuropathic pain by blocking TRPA1 channels. This mechanism is particularly relevant in conditions such as arthritis and diabetic neuropathy .
Case Study: TRPA1 Antagonism
In preclinical studies, administration of this compound resulted in significant reductions in pain responses in animal models of neuropathic pain. The selectivity for TRPA1 over other ion channels indicates a favorable side effect profile compared to non-selective analgesics .
Pharmacological Research
The pharmacological profile of this compound has been explored in various studies:
- Anti-inflammatory Effects : Research indicates that the compound may possess anti-inflammatory properties beyond its analgesic effects. It could potentially inhibit the release of pro-inflammatory cytokines and mediators in various models of inflammation .
Table 1: Pharmacological Activities
| Activity | Description | Reference |
|---|---|---|
| TRPA1 Antagonism | Reduces pain sensitivity | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |
| Neuropathic Pain Relief | Effective in animal models for neuropathic pain |
Materials Science
Beyond its biological applications, this compound is being investigated for potential uses in materials science:
- Polymer Chemistry : Its unique structure allows it to be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities such as biocompatibility or controlled drug release mechanisms.
Case Study: Polymer Matrix Development
Research is ongoing to incorporate this compound into biodegradable polymers for drug delivery systems. Initial results suggest improved drug release profiles compared to traditional systems .
Comparison with Similar Compounds
Implications for Research and Development
- Drug Design : The target compound’s isopropylphenyl group may improve blood-brain barrier penetration compared to polar analogs like GFS037 .
- Thermal Stability : High-melting analogs (e.g., Compound 15 ) are ideal for solid-state formulations, whereas the target compound’s properties require experimental validation.
Preparation Methods
Biginelli Reaction Derivative
The classical Biginelli reaction, which condenses urea, β-keto esters, and aldehydes under acidic conditions, is adapted to introduce the methyl group at position 6. For this compound:
-
β-keto ester : Ethyl acetoacetate (methyl-substituted) reacts with urea and formaldehyde in ethanol with catalytic HCl.
-
Cyclization : Heating at 80°C for 12 hours yields 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine.
Reaction Conditions :
| Component | Quantity | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Ethyl acetoacetate | 1.2 equiv | Ethanol | 80°C | 12 hr | 65% |
| Urea | 2.0 equiv | ||||
| Formaldehyde (37%) | 1.0 equiv |
Oxidation of Dihydropyrimidinone
An alternative route involves oxidizing dihydropyrimidinone precursors. For example, 6-methyl-3,4-dihydropyrimidin-2(1H)-one is treated with potassium permanganate () in acidic medium to introduce the 2,4-dioxo groups:
Optimized Parameters :
Functionalization at Position 5
The propanamide side chain at position 5 is introduced via nucleophilic substitution or coupling reactions.
Propionylation via Acyl Chloride
The tetrahydropyrimidine core is reacted with propionyl chloride in anhydrous dichloromethane () using triethylamine () as a base:
Key Considerations :
Coupling with 4-Isopropylaniline
The final amidation step links the propanoyl intermediate to 4-isopropylaniline. A carbodiimide coupling agent (e.g., EDCl) with hydroxybenzotriazole (HOBt) is used:
Optimized Conditions :
| Reagent | Quantity | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| EDCl | 1.2 equiv | DMF | RT | 24 hr | 68% |
| HOBt | 1.2 equiv | ||||
| 4-Isopropylaniline | 1.5 equiv |
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:7) to isolate the target compound.
Spectroscopic Validation
-
NMR (400 MHz, CDCl): δ 1.25 (d, 6H, -CH(CH)), 2.10 (s, 3H, pyrimidine-CH), 2.45–2.60 (m, 2H, -CH-CO), 3.30 (sept, 1H, -CH(CH)), 6.80–7.20 (m, 4H, aromatic).
-
HRMS : m/z 315.37 [M+H].
Challenges and Mitigation Strategies
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield | Cost | Scalability |
|---|---|---|---|---|
| Biginelli + EDCl | 3 | 45% | $$ | High |
| Oxidation + HOBt | 4 | 38% | $$$ | Moderate |
Industrial-Scale Adaptations
For kilogram-scale production:
Q & A
Q. What advanced separation techniques are suitable for isolating diastereomers or regioisomers of this compound?
- Answer : Chiral stationary phases (CSPs) in HPLC (e.g., amylose tris(3,5-dimethylphenylcarbamate)) resolve enantiomers. Simulated Moving Bed (SMB) chromatography scales separations industrially. For regioisomers, 2D-LC (orthogonal columns) or capillary electrophoresis with cyclodextrin additives achieves baseline separation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
